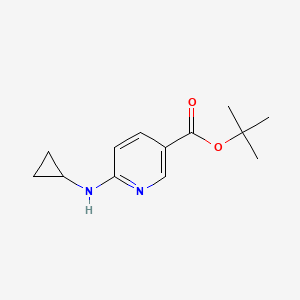
8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis via Biginelli Condensation : The compound is prepared via Biginelli condensation, showing isomerization in DMSO solution and deacetylation in boiling ethanol with HCl (Sedova, Krivopalov, & Shkurko, 2017).
- Novel Synthesis Method : A novel liquid-phase route for combinatorial synthesis of substituted derivatives of this compound, employing Biginelli-type three-component condensation, has been developed (Kharchenko, Detistov, & Orlov, 2009).
Structural and Analytical Studies
- Molecular Structure Analysis : The structure of methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines, related derivatives, was confirmed by 1Н NMR spectroscopy and X-ray structural analysis (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structure and molecular interactions of related benzoxadiazocine derivatives were studied, providing insights into their molecular properties (Gumus et al., 2019).
Potential Applications
- Potential in Developing Nonnarcotic Analgesics : Research on sulfur-containing benzazocines, a related class, indicated their potential as nonnarcotic analgesics with reduced side effects (Hori et al., 1985).
Innovative Synthesis Techniques
- New Synthesis Approaches : Efficient one-pot methods for synthesizing derivatives of the compound have been developed, highlighting advancements in synthetic techniques (Borisov, Kovalenko, & Kovalenko, 2015).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 8-Bromo-3-methoxyisoquinoline, indicates that it may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to handle with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-10-(3-methoxypropyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c1-10-14-12-9-11(17)5-6-13(12)21-16(10,2)19(15(22)18-14)7-4-8-20-3/h5-6,9-10,14H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVPASCNQHMQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)CCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3-(3-methoxypropyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)
![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)




![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2416623.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)

![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)